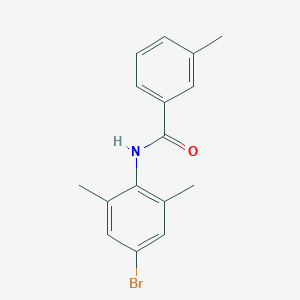
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, also known as BDMC, is a compound with potential applications in scientific research. This molecule has a unique structure, which makes it an interesting target for synthesis and study. In
作用机制
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has also been found to activate certain signaling pathways that are involved in cell death.
生化和生理效应
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-microbial activity. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
实验室实验的优点和局限性
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is easily synthesized and purified, making it a readily available compound for research. It has also been found to have low toxicity, making it a safe compound to work with. However, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide analogs with improved properties. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is a compound with potential applications in scientific research. Its unique structure, anti-cancer, anti-inflammatory, and antioxidant properties make it an interesting target for synthesis and study. The synthesis method of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is well-established, and it has been found to have low toxicity, making it a safe compound to work with. While there are some limitations for lab experiments, there are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in high yield and purity. This synthesis method has been optimized and can be easily reproduced in the laboratory.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been shown to have potential applications in scientific research. One of the most promising areas is cancer research. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
|---|---|
分子式 |
C16H16BrNO |
分子量 |
318.21 g/mol |
IUPAC 名称 |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrNO/c1-10-5-4-6-13(7-10)16(19)18-15-11(2)8-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
HUNHECCFBXBXPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



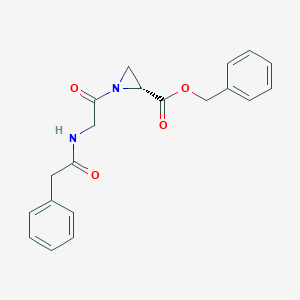

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
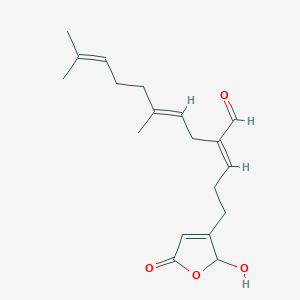

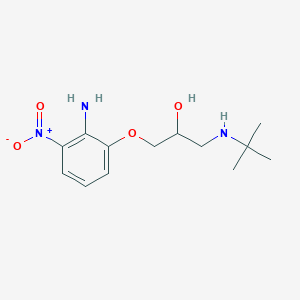
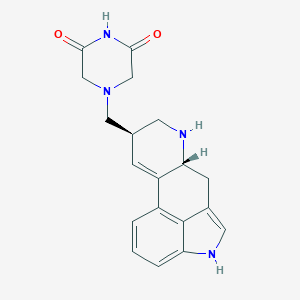
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
